molecular formula C10H17NO4 B8036171 trans-Diethyl pyrrolidine-2,5-dicarboxylate

trans-Diethyl pyrrolidine-2,5-dicarboxylate

Cat. No. B8036171
M. Wt: 215.25 g/mol
InChI Key: XDYNGPAGOCWBMK-YUMQZZPRSA-N
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Description

“trans-Diethyl pyrrolidine-2,5-dicarboxylate” is a chemical compound with the IUPAC name diethyl (2S,5S)-pyrrolidine-2,5-dicarboxylate hydrochloride . It has a molecular weight of 251.71 . The compound is a white solid .


Synthesis Analysis

The synthesis of “trans-Diethyl pyrrolidine-2,5-dicarboxylate” involves several steps. Starting from ethyl bromopyruvate and cysteine ethyl ester hydrochloride, the diethyl dihydrothiazinedicarboxylate was prepared. This could be effectively dehydrogenated to give compound 6 either by oxidation with m-chloroperbenzoic acid to the sulfoxide 5, followed by spontaneous thermal dehydration or directly using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as described in the literature .


Molecular Structure Analysis

The molecular structure of “trans-Diethyl pyrrolidine-2,5-dicarboxylate” shows bond lengths and angles within the expected range, but a slight inequivalence in the dimensions around the two ester carbonyls, which reflects the fact that one is involved in hydrogen bonding and the other is not .


Physical And Chemical Properties Analysis

“trans-Diethyl pyrrolidine-2,5-dicarboxylate” is a white solid . It has a molecular weight of 251.71 . The compound has the IUPAC name diethyl (2S,5S)-pyrrolidine-2,5-dicarboxylate hydrochloride .

Safety and Hazards

When handling “trans-Diethyl pyrrolidine-2,5-dicarboxylate”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

diethyl (2S,5S)-pyrrolidine-2,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-3-14-9(12)7-5-6-8(11-7)10(13)15-4-2/h7-8,11H,3-6H2,1-2H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYNGPAGOCWBMK-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(N1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@H](N1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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